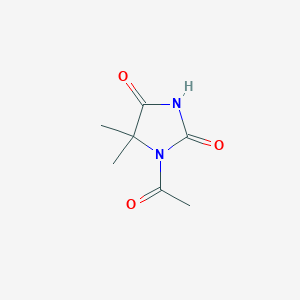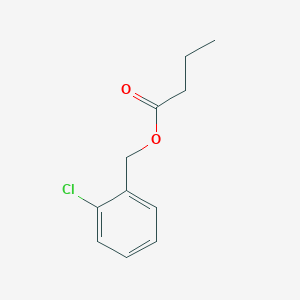
1-Acetyl-5,5-dimethylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-5,5-dimethylimidazolidine-2,4-dione is an organic compound with the molecular formula C₇H₁₀N₂O₃. It is a derivative of imidazolidine and is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Acetyl-5,5-dimethylimidazolidine-2,4-dione can be synthesized through the acetylation of 5,5-dimethylhydantoin. The reaction typically involves the use of acetyl chloride or acetic anhydride as the acetylating agents in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetyl-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different imidazolidine compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Imidazolidine derivatives with additional oxygen functionalities.
Reduction: Reduced imidazolidine compounds.
Substitution: Substituted imidazolidine derivatives.
Aplicaciones Científicas De Investigación
1-Acetyl-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-acetyl-5,5-dimethylimidazolidine-2,4-dione involves its interaction with molecular targets through its functional groups. The acetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The imidazolidine ring structure provides stability and specificity in its interactions .
Comparación Con Compuestos Similares
5,5-Dimethylhydantoin: A precursor in the synthesis of 1-acetyl-5,5-dimethylimidazolidine-2,4-dione.
1,3-Dichloro-5,5-dimethylhydantoin: Another derivative with different chemical properties and applications.
DMDM Hydantoin: Used as a preservative in cosmetics and personal care products
Uniqueness: this compound is unique due to its specific acetylation, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its applications in various fields highlight its versatility and importance .
Propiedades
Número CAS |
6341-67-9 |
|---|---|
Fórmula molecular |
C7H10N2O3 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
1-acetyl-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O3/c1-4(10)9-6(12)8-5(11)7(9,2)3/h1-3H3,(H,8,11,12) |
Clave InChI |
WTOCSVCDHNWXCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(=O)NC(=O)C1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanol](/img/structure/B14724394.png)
![3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B14724401.png)
![2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione](/img/structure/B14724407.png)






![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol](/img/structure/B14724458.png)


